3-(4-Methylpiperazin-1-yl)phenol
Overview
Description
“3-(4-Methylpiperazin-1-yl)phenol” is an organic compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Molecular Structure Analysis
The molecular structure of “3-(4-Methylpiperazin-1-yl)phenol” is characterized by the presence of a piperazine ring where the nitrogen ring atom carries an aryl group . The exact molecular structure would require further analysis using techniques such as NMR spectroscopy.
Chemical Reactions Analysis
Phenols, which “3-(4-Methylpiperazin-1-yl)phenol” is a type of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
Phenols, including “3-(4-Methylpiperazin-1-yl)phenol”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is generally decided by the hydroxyl group that is present .
Scientific Research Applications
Antifungal Agents
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Anti-inflammatory and Anti-nociceptive Effects
A new piperazine compound was investigated for its anti-nociceptive and anti-inflammatory effects . The compound reduced the number of writhings induced by acetic acid and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation and cell migration, and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α .
3. Synthesis of Pyrazolo-pyrazine and Pyridine Derivatives The compound is used in the synthesis of pyrazolo-pyrazine and pyridine derivatives . These derivatives have various applications in medicinal chemistry and drug discovery.
Preparation of Uniform Silver Nanoparticles
The compound acts as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles . These nanoparticles have applications in various fields such as electronics, catalysis, and medicine.
Antibacterial Activity
Piperazine derivatives have shown antibacterial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Antitumor Activity
Some 3-(piperazin-1-yl)cinnolines have shown antitumor activity . The structures of these compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(4-Methylpiperazin-1-yl)phenol is the Hepatocyte growth factor receptor . This receptor plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
It is known that the compound interacts with its target, the hepatocyte growth factor receptor, leading to changes in the receptor’s activity
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3454±370 °C and a predicted density of 1123±006 g/cm3 . The compound’s pKa is predicted to be 10.33±0.10 , which may influence its absorption and distribution in the body
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHPJPGKBKMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451862 | |
Record name | 3-(4-methylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177489-10-0 | |
Record name | 3-(4-methylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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